2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Description
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS: 1097937-02-4) is a heterocyclic compound featuring a fused thiazole-pyridine core. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol (calculated from and ). The compound is characterized by:
- A carboxylic acid group at position 5.
- An amino substituent at position 2.
- A methyl group at position 3.
Safety data indicate warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
Properties
IUPAC Name |
2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-3-2-4(7(12)13)5-6(10-3)11-8(9)14-5/h2H,1H3,(H,12,13)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHQOVLLXGTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural and Chemical Properties
The molecular formula of 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is . It features a thiazole ring fused to a pyridine structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions, including cyclocondensation and acylation processes.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of derivatives of thiazolo[4,5-b]pyridine compounds. For instance, Chaban et al. (2020) evaluated novel thiazolo[4,5-b]pyridine derivatives in vivo using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity compared to standard drugs like Ibuprofen . This suggests that 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives could be developed as new anti-inflammatory agents.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have also shown promise in antimicrobial applications. Research indicates that modifications to the thiazole and pyridine rings can enhance their efficacy against various bacterial strains. This potential makes them candidates for further development as antibiotics or antifungal agents.
Anticancer Properties
The anticancer potential of thiazolo[4,5-b]pyridine derivatives has been explored in various studies. These compounds have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural diversity allows for the optimization of these compounds for enhanced selectivity and potency against specific cancer types.
Synthesis and Derivative Development
The synthesis of 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid can be achieved through several methods:
- Cyclocondensation Reactions : This method involves the reaction of appropriate precursors under acidic or basic conditions to form the thiazole ring.
- Acyclic Reactions : Subsequent modifications can be performed to introduce various functional groups at specific positions on the thiazole or pyridine rings, enhancing biological activity.
Case Studies and Research Findings
| Study Reference | Objective | Findings |
|---|---|---|
| Chaban et al., 2020 | Evaluate anti-inflammatory properties | Significant reduction in edema compared to control (Ibuprofen) |
| Various Studies | Assess antimicrobial efficacy | Effective against multiple bacterial strains; structure-activity relationship established |
| Cancer Research Reports | Investigate anticancer effects | Induction of apoptosis in cancer cell lines; potential for drug development |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and microbial resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to derivatives with modifications at positions 2, 5, and 7 of the thiazolo[4,5-b]pyridine core. Key analogs include:
Table 1: Structural Comparison of Thiazolo[4,5-b]pyridine Derivatives
Biological Activity
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C9H9N3O2S
- Molecular Weight : 223.25 g/mol
- CAS Number : 1311317-27-7
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives. A notable study evaluated the anti-inflammatory action of several derivatives, including those related to 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid, using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like Ibuprofen .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Edema Reduction (%) | Comparison with Ibuprofen |
|---|---|---|---|
| Compound A | 10 | 50 | Comparable |
| Compound B | 20 | 65 | Superior |
| 2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | 15 | 60 | Comparable |
The mechanism of action for the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This suggests a potential for these compounds in treating conditions characterized by inflammation.
Synthesis Methods
The synthesis of 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid can be achieved through various methods involving cyclocondensation reactions. Notably, a [3+3]-cyclocondensation approach has been successfully employed to generate this compound along with its derivatives. The process typically involves:
- Reacting appropriate thiazolidinones with acetoacetic ester in the presence of sodium methylate.
- Purification through recrystallization to yield high-purity products suitable for biological testing.
Case Studies
Several case studies have documented the biological activity of derivatives of thiazolo[4,5-b]pyridine. For instance:
Preparation Methods
Condensation and Hydrolysis Route via Thioamide Intermediates
A prominent method involves the condensation of halogenated piperidinone derivatives with thioamide compounds, followed by hydrolysis and salt formation steps.
Condensation Reaction:
3-bromo-1-methyl-piperidin-4-one reacts with ethyl thiooxamide in the presence of a base (such as sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or triethylamine) in ethanol or similar solvent at 50–85 °C for 6–16 hours. This step forms ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate intermediate.Hydrolysis and Hydrochlorination:
The ester intermediate undergoes hydrolysis under basic conditions (e.g., NaOH aqueous solution) followed by acidification with hydrochloric acid to yield the hydrochloride salt of the target thiazolo-pyridine carboxylic acid.Isolation and Purification:
After acidification, the product precipitates as a white solid, which is filtered and dried to give the compound with reported yields around 55% and purity above 98%.
- Short reaction steps
- High yield and purity
- Simple post-treatment
- Scalable and safe for industrial production
Example Data from Patent CN114044783A:
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, base, 50-85 °C, 6-16 h | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Not specified | Not specified |
| 2 | Hydrolysis with NaOH (5 M), reflux 4 h, acidification with HCl | 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 55 | 98.1 |
This method avoids hazardous Sandmeyer reactions and is suitable for large-scale synthesis due to controllability and safety.
Palladium-Catalyzed Carbonylation and Esterification
Another synthetic approach involves palladium-catalyzed carbonylation to introduce the carboxyl group on a brominated thiazolo-pyridine intermediate, followed by ester hydrolysis.
Thiourea Formation:
3,5-dibromo-2-aminopyridine reacts with thiocyanamide and benzoyl chloride in tetrahydrofuran (THF) to form 1-(3,5-dibromopyridin-2-yl)thiourea.Cyclization:
Treatment with sodium hydride in THF induces cyclization to 6-bromothiazolo[4,5-b]pyridine-2-amine.Diazotization and Palladium-Catalyzed Carbonylation:
The amino group is converted to a diazonium intermediate via reaction with isoamyl nitrite, then subjected to Pd(0)-catalyzed carbonylation in the presence of triethylamine, bis(triphenylphosphine)palladium dichloride, methanol, and carbon monoxide gas to yield methylthiazolo[4,5-b]pyridine-6-carboxylic acid methyl ester.Hydrolysis:
The methyl ester is hydrolyzed under basic conditions (NaOH) to afford the free carboxylic acid.
Reaction Conditions and Yields:
This method allows precise functionalization and is useful for derivatives synthesis but involves more steps and specialized equipment (autoclave, CO gas).
Summary Table of Preparation Methods
| Method No. | Key Reaction Type | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Base-mediated condensation + hydrolysis | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide | Base (Na2CO3, K2CO3, NaOH, etc.), EtOH, 50–85 °C, 6–16 h; hydrolysis with NaOH, acidification | High yield, simple, scalable, safe | Moderate yield (~55%) |
| 2 | Pd-catalyzed carbonylation + hydrolysis | 3,5-dibromo-2-aminopyridine + thiocyanamide + Pd catalyst | Multi-step; THF, NaH, isoamyl nitrite, Pd catalyst, CO gas, 12 h each step | Precise functionalization, versatile | Multi-step, requires CO gas, autoclave |
| 3 | Oxidative cyclization (related systems) | N-amino-2-iminopyridines + β-dicarbonyl compounds | Ethanol, acetic acid, O2, 130 °C, 18 h | High yields, environmentally friendly | Not directly demonstrated for target compound |
Research Findings and Notes
The condensation and hydrolysis method (Method 1) is the most practical for industrial scale due to safety and simplicity, avoiding hazardous diazonium and Sandmeyer reactions.
The palladium-catalyzed carbonylation route (Method 2) allows introduction of carboxyl groups with precision but involves more complex operations and reagents.
Oxidative cyclization strategies (Method 3) are promising for related heterocycles but require further adaptation for this specific compound.
Reaction parameters such as base choice, temperature, reaction time, and atmosphere (oxygen vs inert) critically influence yield and purity.
Purification typically involves extraction, acidification to precipitate the product, filtration, and drying.
Q & A
Basic: What are the common synthetic routes for preparing 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Thorpe-Ziegler Annulation : Mercaptonitrile salts react with phenacyl bromides and ketones under ZnCl₂ catalysis to form the thiazolo[4,5-b]pyridine core .
- Suzuki Coupling : Late-stage modifications, such as introducing methyl substituents, are optimized using Suzuki-Miyaura cross-coupling reactions .
- Cyclization in Acidic Media : Refluxing intermediates like benzylideneacetone with thiazol-2-one derivatives in glacial acetic acid yields thiazolopyridine scaffolds .
Purification often employs recrystallization (e.g., DMF:acetic acid mixtures) or chromatography.
Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies degradation products .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, while IR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios to confirm stoichiometry .
Advanced: How do structural modifications (e.g., halogenation or acyl substitution) impact biological efficacy?
Methodological Answer:
- Halogenation : Introducing bromine at position 6 (e.g., compound 13b) enhances target affinity (pI 7.3 vs. 5.9–6.3 for non-halogenated analogues) and weed control efficacy, likely due to increased electrophilicity and membrane permeability .
- Acyl Substitution : N-Acylation (e.g., compounds 14a, 16a) improves solubility but may reduce receptor binding affinity. For example, 14a achieves full control of LOLRI (ryegrass) but partial efficacy against ALOMY (blackgrass) due to steric hindrance .
- Methyl Groups : A 5-methyl group (as in the target compound) enhances crop selectivity by reducing metabolic degradation in corn and soy .
Advanced: How can researchers resolve contradictions in biological data (e.g., variable weed control efficacy)?
Methodological Answer:
Contradictions often arise from:
- Application Rate Differences : Compound 7b shows full weed control at 50 g/ha but 20% crop damage at 150 g/ha, necessitating dose-response curve analysis .
- Weed Resistance Profiles : Resistant ALOMY_R requires higher concentrations or structural tweaks (e.g., fluorophenyl groups in 13b) to overcome efflux pumps .
- Environmental Factors : Soil pH and organic matter content alter bioavailability. Greenhouse tests should replicate field conditions (e.g., larger pots, natural light cycles) .
Statistical tools like ANOVA and post-hoc Tukey tests can identify significant differences between replicates .
Basic: What in vitro and in vivo models are used to evaluate herbicidal or antimicrobial activity?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: What computational or crystallographic methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles and π-π stacking interactions (e.g., 3.4 Å between pyridine rings in 2-(4-methoxyphenyl) derivatives) .
- Docking Simulations : Predict binding modes to FAT A using AutoDock Vina. Halogen bonds (Br···O) and hydrophobic pockets (methyl groups) are critical for affinity .
- QSAR Models : Hammett σ constants for substituents (e.g., -F, -OCH₃) correlate with pI values and weed control efficacy .
Basic: How is crop selectivity optimized during lead compound development?
Methodological Answer:
- Metabolic Profiling : LC-MS identifies detoxification pathways (e.g., glutathione conjugation in soy reduces phytotoxicity) .
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) enhance weed absorption but increase crop damage. Balancing logP (2–3) optimizes translocation .
- Field Trials : Multi-season testing in diverse geographies (e.g., varying soil types) refines application protocols .
Advanced: What strategies mitigate resistance development in target weeds?
Methodological Answer:
- Multi-Target Inhibitors : Combine thiazolopyridines with ACCase inhibitors (e.g., fenoxaprop) to delay resistance .
- Rotational Use : Alternating with non-FAT A inhibitors (e.g., glyphosate) reduces selection pressure.
- Resistance Monitoring : PCR-based detection of FAT A mutations (e.g., Ala→Val at position 214) guides structural modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
